N,N,3-trimethylthiophene-2-carboxamide
Description
N,N,3-Trimethylthiophene-2-carboxamide (CAS: 438457-01-3, Molecular Formula: C₉H₁₁N₃OS) is a thiophene-derived carboxamide characterized by a cyano group at position 4, amino and trimethyl substituents at positions 5 and 3, respectively. Its thiophene core enables π-π stacking interactions, while the cyano group enhances electron-withdrawing capacity, influencing reactivity in nucleophilic additions. The trimethyl groups introduce steric hindrance, modulating solubility and conformational stability. The amide functionality facilitates dipole-dipole interactions, critical for molecular recognition in biological systems .
Properties
IUPAC Name |
N,N,3-trimethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6-4-5-11-7(6)8(10)9(2)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXONGPBIYYCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
- 5-Nitrothiophene-2-Carboxamides (e.g., N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide): Key Difference: Nitro groups (NO₂) at position 5 vs. cyano (CN) and amino (NH₂) groups in the target compound. Impact: Nitro groups increase electrophilicity and antibacterial activity but reduce stability due to higher reactivity. The cyano group in the target compound offers moderate electron-withdrawing effects, balancing reactivity and stability .
- N-(2-Nitrophenyl)thiophene-2-carboxamide: Key Difference: Nitrophenyl substituent vs. trimethyl and cyano groups. Impact: The nitrophenyl group introduces intramolecular hydrogen bonding (S(6) motif) and planar dihedral angles (8.5–13.5° between thiophene and benzene rings), enhancing crystallinity. In contrast, the target compound’s trimethyl groups reduce planarity, favoring solubility in organic solvents .
Steric and Solubility Profiles
- 4-Cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide (CAS: 667412-92-2): Key Similarity: Cyano and trimethyl substituents. Difference: Additional cyanoacetyl amino group at position 3. Impact: Increased hydrogen-bonding capacity improves solubility in polar solvents (e.g., DMSO) compared to the target compound, which requires sonication for dissolution .
- N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Key Difference: Fused cyclopenta-thiophene ring system. Impact: Extended conjugation enhances UV absorption but reduces solubility due to higher molecular weight (MW: 367.45 vs. 209.27 for the target compound) .
Pharmacological Activity
- Thieno[2,3-b]pyridine-2-carboxamides (e.g., 3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide): Activity: Broad-spectrum anti-inflammatory and antiviral effects. Difference: Pyridine fusion enhances π-stacking and bioavailability compared to the monocyclic thiophene core of the target compound .
Data Tables
Table 1: Structural and Electronic Comparison
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